molecular formula C11H8F3N3O B2779458 N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide CAS No. 1153804-00-2

N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2779458
CAS RN: 1153804-00-2
M. Wt: 255.2
InChI Key: AJIYMXAGEBSSPE-UHFFFAOYSA-N
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Description

N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, also known as PFBT, is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique properties and potential uses in various fields of research.

Scientific Research Applications

Insecticidal Activities

One of the notable applications of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide derivatives is in the field of insecticides. These compounds have been designed to target the insect ryanodine receptor (RyR), which is a promising target for the development of novel insecticides. The derivatives have shown moderate to high insecticidal activities against pests like the diamondback moth (Plutella xylostella). For instance, certain derivatives demonstrated up to 84% larvicidal activity at a concentration of 0.1 mg/L .

Molecular Docking and Protein Interaction

The derivatives of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide have been used in molecular docking studies to predict the binding mode between the compound and protein receptors. This application is crucial in understanding how these compounds can act as possible activators of insect RyR, providing insights into their mechanism of action and aiding in the design of more effective insecticides .

Research in Boronic Acid Derivatives

Although not directly related to N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, its structural analogs, such as pyrazole boronic acid derivatives, are used in research for their potential applications in drug discovery and development. These compounds are valuable in the study of enzyme inhibitors and receptor ligands .

properties

IUPAC Name

N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-4-2-1-3-8(9)10(18)17-7-5-15-16-6-7/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIYMXAGEBSSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CNN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide

CAS RN

1153804-00-2
Record name N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide
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